molecular formula C18H13F2N3OS B2609014 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450342-94-6

4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2609014
CAS No.: 450342-94-6
M. Wt: 357.38
InChI Key: OTXMIFNRQWJBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 4-fluorobenzamide moiety at position 3. The thienopyrazole scaffold contributes to structural rigidity, while the fluorinated aromatic rings may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3OS/c19-12-3-1-11(2-4-12)18(24)21-17-15-9-25-10-16(15)22-23(17)14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXMIFNRQWJBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. For instance, a one-pot three-component reaction under microwave irradiation can be employed to synthesize similar pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Antifungal Applications

Recent studies have demonstrated the antifungal properties of compounds derived from thieno[3,4-c]pyrazole structures. For instance, derivatives have shown significant activity against Candida albicans and Cryptococcus neoformans.

Case Study: Antifungal Evaluation
A study by Sreenivasa et al. synthesized various azomethine derivatives featuring a thieno[3,4-c]pyrazole moiety. The synthesized compounds were tested against certified strains of Candida albicans, exhibiting moderate to high antifungal activity depending on the substituents present on the aromatic rings.

Compound TypeActivityTarget Organisms
Thieno[3,4-c]pyrazole derivativesAntifungalCandida albicans, Cryptococcus neoformans

Antibacterial Applications

The compound has also been evaluated for its antibacterial properties. Studies suggest that modifications in the structure can enhance activity against various bacterial strains.

Case Study: Antibacterial Activity
Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and protein metabolism.

Compound TypeActivityTarget Organisms
Thieno[3,4-c]pyrazole derivativesAntibacterialMultiple bacterial strains

Antitumor Activity

The antitumor potential of this compound has been a subject of extensive research. In vitro studies indicate that thieno[3,4-c]pyrazole derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antitumor Evaluation
In studies focusing on pyrazole derivatives, several compounds demonstrated significant inhibition of tumor growth in various cancer cell lines. The research utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds against specific cancer types.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, receptors, or other proteins, resulting in various biological effects .

Comparison with Similar Compounds

The following structural analogs of the target compound highlight key variations in substituents and their implications for physicochemical and spectral properties:

Substituent Variations on the Amide Group
Compound Name Amide Substituent Key Features
4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) 4-fluorobenzamide Electron-withdrawing fluorine enhances polarity and potential receptor binding.
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide Butanamide Aliphatic chain increases lipophilicity, potentially altering solubility.
4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-diethylsulfamoylbenzamide Sulfonamide group introduces steric bulk and hydrogen-bonding capacity.
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromobenzamide Bromine increases molecular weight and lipophilicity compared to fluorine.

Impact of Amide Substituents :

  • Electron-withdrawing groups (e.g., fluorine, sulfonamide) may enhance resonance stabilization of the amide bond, affecting reactivity and intermolecular interactions .
  • Aliphatic vs.
Substituent Variations on the Thienopyrazole Core
Compound Name Phenyl Substituent Key Features
Target Compound 4-fluorophenyl Fluorine’s electronegativity modulates electron density in the thienopyrazole ring.
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-methylphenyl Methyl group (electron-donating) increases electron density, potentially altering tautomerism.

Impact of Phenyl Substituents :

  • Fluorine vs. methyl: Fluorine’s electron-withdrawing nature may stabilize the thienopyrazole core’s aromatic system, whereas methyl groups could promote steric hindrance or alter tautomeric equilibria .
Spectral and Structural Validation
  • IR Spectroscopy :
    • The target compound’s benzamide carbonyl stretch (~1663–1682 cm⁻¹) aligns with related hydrazinecarbothioamides .
    • Absence of C=O bands in triazole derivatives (e.g., compounds [7–9] in ) confirms cyclization, a critical distinction from the target’s amide structure .
  • NMR and Crystallography :
    • Similar compounds (e.g., ) are validated via ¹H/¹³C-NMR and X-ray crystallography using programs like SHELXL, ensuring structural accuracy .

Biological Activity

4-Fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms in the structure enhances its pharmacological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H16F2N4OS
Molecular Weight378.41 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Research indicates that compounds similar to 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide may exhibit various biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 0.01 to 42 µM .
  • Anti-inflammatory Effects : Some studies suggest that thieno[3,4-c]pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other pyrazole derivatives which inhibit cyclin-dependent kinases (CDKs) and Aurora kinases .

Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that certain derivatives displayed potent activity with IC50 values as low as 0.39 µM against NCI-H460 cells .
  • Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
  • Case Study Example : A case study involving a derivative similar to 4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for this compound?

Answer:

  • Synthesis: The compound can be synthesized via multi-step protocols involving:
    • Suzuki-Miyaura coupling for introducing fluorophenyl groups to the thieno-pyrazole core .
    • Silylation reactions using agents like BSA (bis(trimethylsilyl)acetamide) to protect reactive sites during benzamide formation .
  • Characterization:
    • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and fluorine substitution .
    • Single-crystal X-ray diffraction (SXRD) with SHELXL for unambiguous structural determination. For example, disorder in the thieno-pyrazole ring system can be resolved using high-resolution data .
    • Mass spectrometry (ESI-MS) for molecular weight validation .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:

  • Crystallization: Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) yields diffraction-quality crystals .
  • Refinement: SHELXL is the gold standard for small-molecule refinement. Key steps include:
    • Applying restraints for disordered moieties (e.g., dihydrothieno rings) .
    • Using the TWIN command in SHELXL to handle twinning, common in fluorinated aromatic systems .
  • Validation: The PLATON tool checks for geometric anomalies, while CIF files are deposited in the Cambridge Structural Database .

Basic: What assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Activity:
    • Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
    • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets) using fluorogenic substrates .
  • Cytotoxicity: MTT assays on mammalian cell lines to rule off-target toxicity .

Basic: How can researchers assess the purity and stability of this compound under laboratory conditions?

Answer:

  • Purity:
    • HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is typical for biological testing .
    • Melting point analysis (e.g., Büchi M-560) to detect polymorphic impurities .
  • Stability:
    • Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC or LC-MS .
    • Protect from light due to the photosensitivity of fluorinated aromatic systems .

Advanced: How to design structure-activity relationship (SAR) studies for analogues of this compound?

Answer:

  • Key Modifications:
    • Vary the fluorophenyl substituents (e.g., 2-, 3-, or 4-fluoro) to probe electronic effects .
    • Replace the thieno-pyrazole core with pyrazolo[3,4-d]thiazole to assess ring size impact .
  • Data Analysis:
    • Use 3D-QSAR models (e.g., CoMFA) to correlate substituent hydrophobicity with activity .
    • Validate hypotheses with molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) .

Advanced: What computational methods predict the physicochemical properties of this compound?

Answer:

  • Lipophilicity: Calculate logP via Molinspiration or Schrödinger’s QikProp, accounting for fluorine’s electron-withdrawing effects .
  • Solubility: Use COSMO-RS simulations in solvents like DMSO or aqueous buffers .
  • Metabolic Stability:
    • CYP450 metabolism prediction (e.g., StarDrop’s IsoCypress module) identifies vulnerable sites (e.g., benzamide cleavage) .

Advanced: How to address crystallographic challenges like disorder or twinning in this compound?

Answer:

  • Disorder Management:
    • Apply SHELXL restraints (e.g., SIMU/DELU) to model overlapping atoms in the dihydrothieno ring .
    • Use difference Fourier maps (Fₒ−F꜀) to locate missing electron density .
  • Twinning:
    • Test for twinning via the R₁ vs. R₁ₐcₐₜ discrepancy. Refine with the HKLF 5 format in SHELXL .

Advanced: How do fluorine atoms influence the compound’s bioavailability and target binding?

Answer:

  • Bioavailability:
    • Fluorine increases membrane permeability by enhancing lipophilicity (clogP ~3.5) .
    • Reduces metabolic oxidation at adjacent C-H bonds, prolonging half-life .
  • Target Interactions:
    • Fluorine’s electronegativity strengthens hydrogen bonds with active-site residues (e.g., backbone amides) .
    • ¹⁹F NMR can track binding events via chemical shift perturbations .

Advanced: How to resolve contradictions between experimental data (e.g., NMR vs. XRD)?

Answer:

  • Scenario: Discrepancy in dihydrothieno ring conformation (NMR suggests planar structure, XRD shows puckering).
  • Resolution:
    • Confirm dynamic behavior via VT-NMR (variable temperature) or DFT calculations .
    • Check for solvatomorphism (e.g., solvent-induced crystal packing differences) by re-crystallizing in alternative solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.